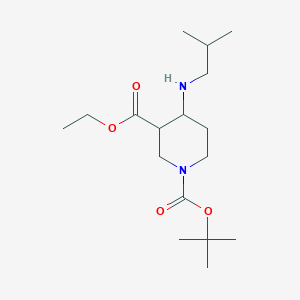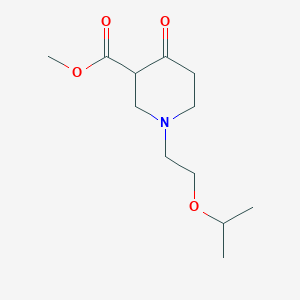
2-(4-Fluoropiperidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a compound involved in various chemical synthesis processes due to its reactivity and ability to form diverse chemical structures. For instance, it can participate in catalyst-free reactions with amines and diamines, leading to N-(pyridin-2-yl) derivatives with moderate to good yields, showcasing its versatility in organic synthesis (Abel et al., 2015). Similarly, the compound's structural analogs are used in the synthesis of novel oxazolidinone antibacterial candidates, demonstrating its potential in medicinal chemistry and drug development (Yang et al., 2014).
Structural Characterization and Polymorphism
Research also delves into the structural characterization of derivatives and related compounds, offering insights into polymorphism and molecular interactions. Studies on polymorphs and derived 2-aminothiazoles reveal distinct intermolecular hydrogen bonding patterns, highlighting the significance of structural analysis in understanding compound properties and enhancing material design (Böck et al., 2020).
Catalytic and Synthetic Applications
The synthesis and characterization of new N-alkylated derivatives, including those related to this compound, have practical implications in catalysis and synthesis. These compounds have been explored for their antibacterial activity, further underscoring the compound's relevance in developing therapeutic agents (Sharma et al., 2016). Moreover, the exploration of such molecules in the context of cathepsin S inhibitors demonstrates their potential in bioorganic chemistry and drug discovery, particularly in modifying P3, P4, and P5 regions for enhanced biological activity (Wiener et al., 2010).
Optical and Electronic Properties
Investigations into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, such as this compound, offer valuable insights into material science. These studies highlight the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties, paving the way for applications in sensing, imaging, and electronic devices (Palion-Gazda et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-fluoropiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSNJQMCJZGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)




![(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1478633.png)
![2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1478634.png)


![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)



